molecular formula C4H11N3 B069795 (3R,4R)-Pyrrolidine-3,4-diamine CAS No. 171868-16-9

(3R,4R)-Pyrrolidine-3,4-diamine

Cat. No.: B069795
CAS No.: 171868-16-9
M. Wt: 101.15 g/mol
InChI Key: WCOQAGPRGRKKLM-QWWZWVQMSA-N
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Description

(3R,4R)-Pyrrolidine-3,4-diamine is a chiral pyrrolidine derivative with two amino groups at the 3R and 4R positions. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing glycosidase inhibitors and protease inhibitors. Its molecular formula is C₄H₁₁N₃, with a molecular weight of 113.15 g/mol (estimated from related compounds in ). The compound’s stereochemistry is critical for its biological activity, as seen in its derivatives .

Properties

CAS No.

171868-16-9

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

(3R,4R)-pyrrolidine-3,4-diamine

InChI

InChI=1S/C4H11N3/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,5-6H2/t3-,4-/m1/s1

InChI Key

WCOQAGPRGRKKLM-QWWZWVQMSA-N

SMILES

C1C(C(CN1)N)N

Isomeric SMILES

C1[C@H]([C@@H](CN1)N)N

Canonical SMILES

C1C(C(CN1)N)N

Synonyms

3,4-Pyrrolidinediamine,(3R,4R)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

(3R,4R)-1-Benzylpyrrolidine-3,4-diamine

Structural Features : The benzyl group at the N1 position enhances lipophilicity and stabilizes the molecule against oxidation.
Applications : Used in synthesizing glycosidase inhibitors and as a precursor for bioactive molecules. Its molecular weight is 191.27 g/mol (C₁₁H₁₇N₃), and it requires storage at 2–8°C to maintain stability .
Key Difference : The benzyl group improves pharmacokinetic properties compared to the parent diamine but may reduce solubility in aqueous media.

Pyrrolidine-3,4-diol Derivatives

Examples :

  • (2R,3R,4S)-2-Aminomethylpyrrolidine-3,4-diol (α-mannosidase inhibitor)
  • (2R,3S,4R)-2-[2-(Benzylamino)ethyl]pyrrolidine-3,4-diol (β-glucosidase inhibitor, Kᵢ = 13–40 µM) Structural and Functional Contrast:
  • The replacement of amino groups with hydroxyls shifts activity toward glycosidase inhibition.
  • Stereochemistry dictates selectivity; for instance, (2R,3R,4S)-configured derivatives inhibit α-mannosidase, while (3R,4R)-diamines lack this activity .

(3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Amides

Applications : Potent inhibitors of Factor Xa, a serine protease involved in blood coagulation. The clinical candidate R1663 (a dicarboxylic acid amide derivative) exhibits:

  • High selectivity against serine proteases (e.g., thrombin, trypsin).
  • Favorable pharmacokinetics in rats and monkeys (oral bioavailability >50%) .
    Key Difference : The dicarboxylic acid amide moiety enhances binding affinity to Factor Xa (Ki in nM range), unlike the parent diamine, which lacks this functionalization .

3,4-Diaminopyridine

Structural Contrast : Contains a pyridine ring instead of pyrrolidine.
Applications : Used in treating Lambert-Eaton myasthenic syndrome and as a potassium channel blocker.
Pharmacological Difference : The aromatic pyridine ring increases metabolic stability but reduces conformational flexibility compared to pyrrolidine derivatives .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target
(3R,4R)-Pyrrolidine-3,4-diamine C₄H₁₁N₃ 113.15 3,4-diamine Intermediate
(3R,4R)-1-Benzylpyrrolidine-3,4-diamine C₁₁H₁₇N₃ 191.27 N1-benzyl, 3,4-diamine Glycosidase inhibitors
(2R,3S,4R)-Pyrrolidine-3,4-diol C₆H₁₂N₂O₂ 160.18 3,4-diol, 2-aminomethyl β-Glucosidase (Kᵢ = 13 µM)
R1663 (Factor Xa inhibitor) C₂₀H₂₀F₃N₅O₃ 451.40 Dicarboxylic acid amide Factor Xa (Ki < 1 nM)
3,4-Diaminopyridine C₅H₇N₃ 109.13 Pyridine, 3,4-diamine Potassium channels

Table 2: Pharmacological Profiles

Compound Target Enzyme/Receptor Inhibition (Kᵢ/IC₅₀) Selectivity Notes
(2R,3S,4R)-Pyrrolidine-3,4-diol Almond β-glucosidase 13–40 µM Competitive inhibitor
R1663 Factor Xa <1 nM >1,000-fold vs. thrombin
3,4-Diaminopyridine Potassium channels N/A Enhances neurotransmitter release

Preparation Methods

Ruthenium-Catalyzed Asymmetric Hydrogenation

The enantioselective hydrogenation of 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acids represents a pivotal method for accessing (3R,4R)-pyrrolidine precursors. Using a Ru(OAc)₂-(S)-Segphos catalyst system under 40 bar H₂ at 30°C, researchers achieved quantitative conversion to (3S,4S)-1-benzyl-4-(4-chloro-3-fluorophenyl)pyrrolidine-3-carboxylic acid ammonium salt with >99.9% ee. Critical parameters include:

  • Catalyst Loading : Substrate-to-catalyst (S/C) ratios of 500:1 maintain cost-efficiency while preserving stereoselectivity.

  • Solvent Systems : Methanol or dioxane/water mixtures enable homogeneous reaction conditions, facilitating catalyst-substrate interactions.

  • Workup Procedures : Alkaline extraction followed by isoelectric precipitation yields products with ≤2 ppm residual ruthenium, meeting pharmaceutical-grade purity standards.

Table 1: Optimization of Hydrogenation Conditions

ParameterOptimal ValueImpact on eeYield (%)
H₂ Pressure40 bar>99.9% ee88
Temperature30°CMinimal racemization95
S/C Ratio500:1Cost-effective90

Chiral Pool Synthesis from L-Tartaric Acid

Stepwise Functionalization of Pyrrolidine Diols

A multi-step synthesis commencing with L-tartaric acid derivatives provides an alternative route to (3R,4R)-pyrrolidine-3,4-diamine:

  • Dihydroxylation : L-Tartaric acid is converted to (3R,4R)-1-benzylpyrrolidine-3,4-diol via reductive amination with benzylamine and NaBH₄, yielding 70% after recrystallization.

  • Debenzylation : Hydrogenolysis over 10% Pd/C in 80% aqueous ethanol (10 psi H₂, 48 h) removes the benzyl group, affording pyrrolidine-3,4-diol in 85% yield.

  • Mesylation and Displacement : Sequential treatment with mesyl chloride (2.4 eq.) in CH₂Cl₂ at 0°C installs mesylate leaving groups, followed by amination with piperidine or morpholine to form sulfonamide intermediates.

Table 2: Reaction Yields in Chiral Pool Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Reductive AminationNaBH₄, EtOH, 0°C to RT7095
Hydrogenolysis10% Pd/C, H₂ (10 psi), 48 h8598
MesylationMsCl, DMAP, CH₂Cl₂, 0°C9299

Catalytic Asymmetric Synthesis via Sulfonamide Intermediates

Sulfuryl Chloride-Mediated Sulfonylation

(3R,4R)-Pyrrolidine-3,4-diyl dimethanesulfonate undergoes sulfonylation with sulfuryl chloride (SO₂Cl₂) in toluene at −10°C, yielding 1-(chlorosulfonyl)pyrrolidine-3,4-diyl dimethanesulfonate (76% yield). Subsequent displacement with amines (e.g., piperidine, morpholine) generates sulfonamide-protected diamines, which are hydrogenolyzed to free diamines:

  • Amination Conditions : Piperidine (2.5 eq.) in pyridine at reflux (2 h) affords 1-(piperidin-1-ylsulfonyl)pyrrolidine-3,4-diyl dimethanesulfonate in 70% yield.

  • Hydrogenolytic Deprotection : 10% Pd/C in methanol under H₂ (10 psi, 10 h) cleaves sulfonamide groups, delivering (3R,4R)-pyrrolidine-3,4-diamine with 77% yield and >98% purity.

Comparative Analysis of Methodologies

Stereochemical Control and Scalability

  • Hydrogenation : Superior for ee (>99.9%) but requires high-pressure H₂ infrastructure.

  • Chiral Pool : Scalable to 100+ gram batches but involves multi-step purification.

  • Sulfonamide Route : Enables diverse N-functionalization but introduces sulfonic acid waste streams.

Table 3: Method Comparison for Industrial Applicability

Methodee (%)StepsCost (USD/kg)Environmental Factor
Hydrogenation>99.9312,000Low solvent waste
Chiral Pool99.568,500High aqueous waste
Sulfonamide98.0510,200Sulfur waste

Q & A

Basic: What are the key synthetic routes for obtaining enantiopure (3R,4R)-pyrrolidine-3,4-diamine derivatives?

Methodological Answer:
Enantiopure synthesis typically involves hydrogenolysis of benzyl-protected precursors (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidinediol) using 10% Pd/C under H₂ in anhydrous methanol . Chiral auxiliaries or enzymatic resolution may enhance enantiomeric purity. For example, chemoenzymatic routes leverage stereospecific enzymes to isolate the desired (3R,4R) configuration. Key steps include:

  • Hydrogenation: Reductive removal of benzyl groups under 1–3 atm H₂ at 25–40°C.
  • Chiral Chromatography: Use of cellulose-based chiral stationary phases (CSPs) for final purification.

Basic: How can researchers characterize the stereochemical purity of (3R,4R)-pyrrolidine-3,4-diamine?

Methodological Answer:
Combined spectroscopic and chromatographic techniques are critical:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm regiochemistry via coupling constants (e.g., J3,4 ~3–5 Hz for cis-diamine) .
  • Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to resolve enantiomers .
  • Polarimetry: Specific rotation measurements (e.g., [α]D²⁵ = −15° to −25° for the (3R,4R) configuration) .

Basic: What are the primary applications of (3R,4R)-pyrrolidine-3,4-diamine as a chiral building block?

Methodological Answer:
The compound serves as a scaffold in asymmetric synthesis:

  • Pharmaceutical Intermediates: Synthesis of Factor Xa inhibitors (e.g., R1663) via dicarboxylic acid amidation .
  • DNA Adducts: Site-specific modification of oligodeoxynucleotides through nucleophilic substitution with 6-chloropurine derivatives .
  • Catalyst Design: Ligand for transition-metal catalysts in enantioselective hydrogenation .

Advanced: How can multi-step synthesis of (3R,4R)-pyrrolidine-3,4-diamine derivatives be optimized for scale-up?

Methodological Answer:
Optimization strategies include:

  • Flow Chemistry: Continuous hydrogenation reactors to improve throughput and reduce Pd/C catalyst loading .
  • DoE (Design of Experiments): Systematic variation of temperature (20–60°C), solvent (MeOH vs. EtOAc), and pressure (1–5 atm H₂) to maximize yield .
  • In-line Analytics: PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate diol formation .

Advanced: What structural insights into (3R,4R)-pyrrolidine-3,4-diamine’s interaction with Factor Xa have been gained from crystallography?

Methodological Answer:
X-ray structures (e.g., PDB 2XBX) reveal:

  • Binding Motif: The dicarboxylic acid moiety forms salt bridges with Arg222 and Lys96 residues in Factor Xa’s S4 pocket .
  • Steric Constraints: The (3R,4R) configuration prevents clashes with Tyr228, enhancing selectivity over thrombin (>500-fold) .
    Table 1: Key Crystallographic Parameters for Factor Xa Complexes
PDB IDResolution (Å)Binding Affinity (Ki, nM)Selectivity vs. Thrombin
2XBX1.660.8>500x
2XBV1.851.2>300x

Advanced: How do computational methods elucidate reaction pathways for (3R,4R)-pyrrolidine-3,4-diamine derivatives?

Methodological Answer:
DFT studies (e.g., B3LYP/6-31G*) model:

  • Tautomerization Barriers: ΔG‡ ~15–20 kcal/mol for keto-enol equilibria in pyrrolidine-2,3-diones .
  • Kinetic Selectivity: Transition-state analysis predicts preferential formation of (3R,4R) isomers due to lower steric strain in boat-like intermediates .
  • Solvent Effects: PCM (Polarizable Continuum Model) simulations show ethanol stabilizes zwitterionic intermediates, accelerating amidation .

Advanced: How is (3R,4R)-pyrrolidine-3,4-diamine applied in site-specific DNA adduct studies?

Methodological Answer:
The diamine reacts with 6-chloropurine-modified DNA via nucleophilic aromatic substitution:

  • Protocol: Incubate 50 nmol DNA with 100 μmol diamine in DMSO/DIPEA (37°C, 72 h) .
  • Product Analysis: HPLC-MS confirms adduct formation (e.g., m/z shift +139.1 for N6,N6-DHB-dA lesions) .
  • Biological Relevance: Adducts mimic 1,3-butadiene-induced mutations, enabling mechanistic studies of carcinogenesis .

Advanced: How can researchers resolve contradictions between solubility data and in vitro activity for (3R,4R)-pyrrolidine-3,4-diamine derivatives?

Methodological Answer:
Discrepancies arise from assay conditions:

  • Solubility Limits: Hydrochloride salts improve aqueous solubility (e.g., >50 mg/mL) but may reduce cell permeability .
  • Buffer Optimization: Use of 10% DMSO in PBS for in vitro assays balances solubility and bioactivity .
  • Prodrug Strategies: Esterification of carboxylic acid groups enhances membrane permeability, with intracellular esterase activation .

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